
(3R)-3-acetamidobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3-acetamidobutanoic acid is an organic compound with the molecular formula C6H11NO3. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is of interest in various fields, including organic synthesis, pharmaceuticals, and biochemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-acetamidobutanoic acid typically involves the following steps:
Starting Material: The synthesis often begins with a suitable precursor such as ®-3-hydroxybutanoic acid.
Acetylation: The hydroxyl group of ®-3-hydroxybutanoic acid is acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Amidation: The acetylated product is then subjected to amidation using ammonia or an amine to form the acetamide group.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:
Biocatalysis: Utilizing enzymes to catalyze specific reactions, ensuring high enantioselectivity and yield.
Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-3-acetamidobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, alkoxide) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Aplicaciones Científicas De Investigación
(3R)-3-acetamidobutanoic acid has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as a precursor in the biosynthesis of certain amino acids and peptides.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3R)-3-acetamidobutanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
(3S)-3-acetamidobutanoic acid: The enantiomer of (3R)-3-acetamidobutanoic acid, differing in its three-dimensional arrangement.
(3R)-3-hydroxybutanoic acid: A precursor in the synthesis of this compound.
(3R)-3-aminobutanoic acid: A related compound with an amine group instead of an acetamide group.
Uniqueness
This compound is unique due to its specific chiral configuration and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to serve as a chiral building block and its potential therapeutic applications make it a valuable compound in various fields.
Propiedades
Fórmula molecular |
C6H11NO3 |
|---|---|
Peso molecular |
145.16 g/mol |
Nombre IUPAC |
(3R)-3-acetamidobutanoic acid |
InChI |
InChI=1S/C6H11NO3/c1-4(3-6(9)10)7-5(2)8/h4H,3H2,1-2H3,(H,7,8)(H,9,10)/t4-/m1/s1 |
Clave InChI |
GONZZHIQIZBCNK-SCSAIBSYSA-N |
SMILES isomérico |
C[C@H](CC(=O)O)NC(=O)C |
SMILES canónico |
CC(CC(=O)O)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


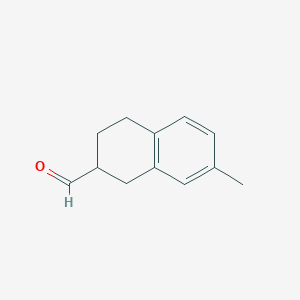
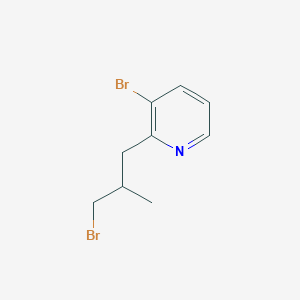
![1-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonyl chloride](/img/structure/B13161423.png)
![1-butyl-1H-imidazo[4,5-c]pyridine-2-thiol](/img/structure/B13161428.png)
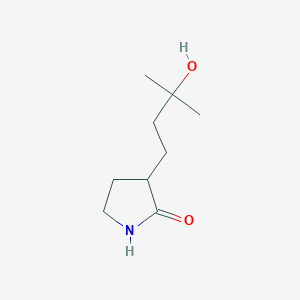
![3-[3-(3-Aminophenyl)propyl]phenol](/img/structure/B13161447.png)
![1-[3-(1-Methyl-1H-pyrazol-5-yl)phenyl]ethan-1-one](/img/structure/B13161449.png)
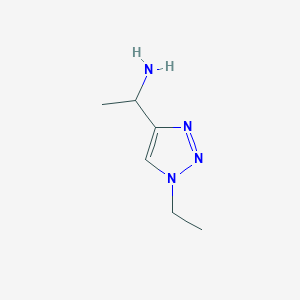
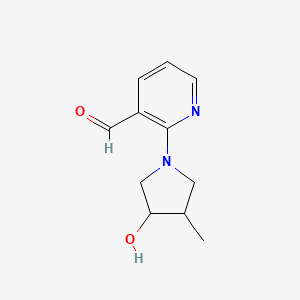
![1-[1-(Aminomethyl)cyclopropyl]-3-methylbutan-1-ol](/img/structure/B13161469.png)

amine](/img/structure/B13161474.png)


